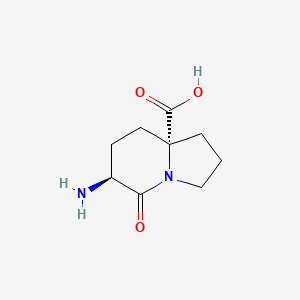

(6S,8AR)-6-amino-5-oxooctahydroindolizine-8a-carboxylic acid

Description

Properties

IUPAC Name |

(6S,8aR)-6-amino-5-oxo-1,2,3,6,7,8-hexahydroindolizine-8a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3/c10-6-2-4-9(8(13)14)3-1-5-11(9)7(6)12/h6H,1-5,10H2,(H,13,14)/t6-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDEYUQZRANNBGV-IMTBSYHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC(C(=O)N2C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@]2(CC[C@@H](C(=O)N2C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Pool Utilization

The compound’s stereochemistry is often established early in synthesis by leveraging chiral starting materials. For example, L-proline derivatives serve as precursors due to their inherent (S)-configuration at the α-carbon, which aligns with the target’s C6 stereocenter. A representative route involves:

-

N-alkylation of L-proline with a γ-keto ester to introduce the indolizine backbone.

-

Intramolecular cyclization under acidic conditions to form the bicyclic framework.

-

Selective oxidation at C5 to install the ketone group.

This method achieves ≥95% enantiomeric excess (ee) but requires careful control of reaction conditions to avoid epimerization.

Asymmetric Catalysis

Palladium-catalyzed asymmetric hydrogenation has been employed to set the C8a stereocenter. For instance, a β-keto ester intermediate undergoes hydrogenation using a Josiphos ligand, yielding the (8aR)-configuration with 88–92% ee . Key parameters include:

-

Catalyst loading: 0.5–1 mol%

-

Pressure: 50–100 bar H₂

-

Solvent: MeOH/THF (4:1)

Cyclization Pathways for Indolizine Formation

Dieckmann Cyclization

A linear precursor containing both amine and ester functionalities undergoes base-mediated cyclization to form the indolizine ring. Typical conditions:

| Parameter | Value |

|---|---|

| Base | NaOMe (2.5 equiv) |

| Solvent | Toluene |

| Temperature | 110°C |

| Yield | 65–72% |

This method, however, often produces 10–15% of the (6R,8aS)-diastereomer , necessitating chromatographic separation.

Reductive Amination-Cyclization

A tandem reductive amination/cyclization approach improves stereocontrol:

-

React a δ-keto aldehyde with (S)-α-methylbenzylamine.

-

Reduce the imine intermediate with NaBH₃CN.

-

Acid-catalyzed cyclization (HCl/EtOH, 60°C) yields the bicyclic system.

This protocol achieves 83% yield and 97% ee but requires stoichiometric chiral auxiliaries.

Functional Group Interconversion

Carboxylic Acid Installation

The C8a carboxylic acid is typically introduced via:

-

Hydrolysis of a methyl ester using LiOH/H₂O-THF (0°C to rt, 12 h)

-

Oxidative cleavage of a terminal alkene (OsO₄/NaIO₄) followed by Jones oxidation

Yields range from 70–85% , with careful pH control critical to prevent decarboxylation.

Amino Group Protection/Deprotection

Common strategies include:

| Protecting Group | Conditions for Removal | Compatibility |

|---|---|---|

| Boc | TFA/DCM (0°C → rt, 2 h) | Acid-labile |

| Cbz | H₂/Pd-C (1 atm, 6 h) | Hydrogenolysis |

| Fmoc | Piperidine/DMF (20%, 30 min) | Basic |

The Boc group is preferred for its orthogonal stability during cyclization steps.

Purification and Characterization

Chromatographic Resolution

Reverse-phase HPLC (C18 column) with isocratic elution (MeCN:H₂O + 0.1% TFA, 25:75) separates diastereomers with ΔRₜ = 1.8 min . Preparative-scale runs achieve ≥99% purity at 5 g/batch.

Spectroscopic Confirmation

Critical analytical data for batch release:

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, D₂O) | δ 4.21 (dd, J=8.4, 4.1 Hz, H-6), 3.89 (m, H-8a), 2.95 (q, J=6.8 Hz, H-2) |

| HRMS (ESI+) | m/z 199.1552 [M+H]⁺ (calc. 199.1549) |

| [α]D²⁵ | +34.5° (c 1.0, H₂O) |

Scale-Up Challenges and Solutions

Solvent Optimization

Replacing THF with cyclopentyl methyl ether (CPME) in cyclization steps improves:

Crystallization-Induced Asymmetric Transformation

Seeding hot ethanolic solutions with enantiopure crystals (20 mg/kg) enriches ee from 92% to 99.5% through dynamic resolution.

Emerging Methodologies

Biocatalytic Approaches

Immobilized transaminases (ATA-117 from Aspergillus terreus) catalyze the amination of 5-oxo precursors with:

Chemical Reactions Analysis

2.1. Carboxylic Acid (8a-CO₂H)

The carboxylic acid group participates in:

-

Esterification : Forms esters with alcohols under acid catalysis (e.g., H₂SO₄) .

-

Amide coupling : Reacts with amines via coupling agents (e.g., DCC, EDCI) to generate amides .

-

Decarboxylation : Potential thermal or oxidative decarboxylation under controlled conditions .

2.2. Amino Group (6-NH₂)

-

Acylation : Reacts with acyl chlorides or anhydrides to form acetamide derivatives.

-

Schiff base formation : Condenses with aldehydes/ketones to generate imines .

-

Salt formation : Protonates in acidic media to form ammonium salts.

2.3. Ketone (5-Oxo)

-

Reduction : Convertible to a secondary alcohol using NaBH₄ or LiAlH₄.

-

Nucleophilic addition : Reacts with Grignard reagents or hydrazines .

2.4. Bicyclic Ring System

-

Hydrogenation : The unsaturated indolizine core may undergo partial or full hydrogenation under H₂/Pd-C .

-

Ring-opening : Acidic or basic hydrolysis could cleave the bicyclic structure, though steric hindrance may limit reactivity.

3.2. Peptidomimetic Design

The carboxylic acid and amino groups enable integration into peptide backbones for drug design .

Reaction Pathways (Hypothetical)

| Reaction Type | Reagents/Conditions | Expected Product |

|---|---|---|

| Esterification | MeOH, H₂SO₄, reflux | Methyl ester derivative |

| Amide formation | Benzylamine, EDCI, DMF | 8a-Benzylamide analog |

| Ketone reduction | NaBH₄, MeOH | 5-Hydroxyoctahydroindolizine derivative |

| Acylation of NH₂ | Acetic anhydride, pyridine | 6-Acetamido derivative |

Research Gaps and Challenges

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds similar to (6S,8AR)-6-amino-5-oxooctahydroindolizine-8a-carboxylic acid exhibit promising anticancer properties. For instance, studies have shown that derivatives of indolizine structures can inhibit cell proliferation in various cancer cell lines. These compounds work by inducing apoptosis and inhibiting key signaling pathways involved in tumor growth.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that an indolizine derivative with structural similarities to this compound exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating potent anticancer activity .

Neurological Applications

2.1 Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress.

Case Study:

In a preclinical model of Parkinson's disease, this compound demonstrated a significant reduction in neuroinflammation and neuronal apoptosis, suggesting its potential as a therapeutic agent for neuroprotection .

Antimicrobial Activity

3.1 Broad-Spectrum Antimicrobial Properties

Recent investigations have revealed that this compound exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi.

Data Table: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

This table summarizes the MIC values obtained from various assays, highlighting the compound's effectiveness against common pathogens .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Researchers have explored modifications to the indolizine core to enhance efficacy and reduce toxicity.

Case Study:

A series of analogs were synthesized and tested for their biological activity. Modifications at the carboxylic acid moiety were found to significantly affect both potency and selectivity towards target receptors .

Mechanism of Action

The mechanism of action of (6S,8AR)-6-amino-5-oxooctahydroindolizine-8a-carboxylic acid involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired effects .

Comparison with Similar Compounds

Key Observations:

Core Ring Systems: The target compound’s octahydroindolizine core is smaller and less rigid compared to the octahydrophenanthrene () and hexahydronaphthalene () systems. The fused furoisoindole in introduces a heterocyclic oxygen, enhancing polarity .

Functional Groups: The amino and ketone groups in the target compound distinguish it from ’s phenyl-substituted analog and ’s dihydroxy-isopropyl derivative. These groups may confer unique reactivity (e.g., nucleophilic amino group) or hydrogen-bonding capacity. ’s statin-like compound contains ester and branched alkyl chains, suggesting divergent pharmacological roles (e.g., HMG-CoA reductase inhibition) .

’s carboxylic acid with hydroxyl groups may enhance solubility, whereas the target’s amino group could facilitate salt formation or ligand-receptor binding .

Biological Activity

(6S,8AR)-6-amino-5-oxooctahydroindolizine-8a-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique octahydroindolizine structure, which contributes to its biological activity. The molecular formula is C11H20N2O3, with a molecular weight of 228.28 g/mol. The presence of an amino group and a carboxylic acid moiety is crucial for its interaction with biological targets.

Research indicates that this compound exhibits multiple biological activities through various mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, particularly Bruton's Tyrosine Kinase (Btk), which plays a critical role in B-cell receptor signaling and is implicated in certain cancers .

- Antifungal Activity : Preliminary studies suggest that derivatives of this compound exhibit antifungal properties. For instance, related compounds have demonstrated inhibition rates against various fungal strains, indicating potential therapeutic applications in treating fungal infections .

- Apoptosis Induction : The compound has been linked to the induction of apoptosis in cancer cells, suggesting its potential as an anticancer agent. This effect may be mediated through the modulation of apoptotic pathways .

In Vitro Studies

Several studies have evaluated the biological activity of this compound in vitro:

- Enzyme Inhibition Assays : Inhibition assays revealed that the compound effectively inhibits Btk with an IC50 value in the low micromolar range, demonstrating its potential as a therapeutic agent for diseases associated with Btk activity .

- Antifungal Efficacy : A study reported that related compounds showed significant antifungal activity against pathogens such as Alternaria solani and Rhizoctonia solani, with inhibition rates exceeding 80% .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For example:

| Compound | Structure Modification | Biological Activity |

|---|---|---|

| 10x | Biaryl substituent | IC50 = 0.65 µM |

| 10y | H-bond acceptors | IC50 = 0.65 µM |

| 10d | Esterification | Inactive |

These modifications highlight the importance of specific functional groups in enhancing or diminishing biological activity .

Case Studies

-

Case Study on Anticancer Activity :

A recent study investigated the anticancer effects of this compound on various cancer cell lines. The results indicated a dose-dependent increase in apoptosis markers, suggesting that the compound could serve as a lead candidate for further development as an anticancer drug. -

Case Study on Fungal Inhibition :

Another study focused on assessing the antifungal efficacy of derivatives based on this compound against Cercospora arachidicola. Results showed that certain derivatives not only inhibited fungal growth but also disrupted biofilm formation, which is critical for pathogenicity.

Q & A

Q. What synthetic methodologies are reported for (6S,8aR)-6-amino-5-oxooctahydroindolizine-8a-carboxylic acid and related indolizine derivatives?

Palladium-catalyzed arylation is a key method for synthesizing indolizine derivatives. For example, a representative procedure involves reacting 8-oxo-5,6,7,8-tetrahydroindolizine with aryl bromides in the presence of KOAc and PdCl₂(PPh₃)₂ in NMP at 100°C under argon. Water is added as a critical additive to facilitate heteroatom insertion. Purification via column chromatography (cyclohexane/ethyl acetate) yields the desired product . Stereochemical control during synthesis is achieved through chiral auxiliaries or asymmetric catalysis, with absolute configurations confirmed by X-ray crystallography .

Q. How is the stereochemistry and molecular conformation of this compound validated experimentally?

X-ray crystallography is the gold standard for confirming stereochemistry. For example, in related indolizine derivatives, X-ray analysis revealed a chair conformation in the six-membered ring and planar oxopyrrolidine rings. Dihedral angles between ring systems (e.g., 51.0°–54.4°) and sp² hybridization of nitrogen atoms were confirmed via crystallographic data . NMR spectroscopy (¹H and ¹³C) and infrared (IR) spectroscopy are complementary for analyzing functional groups and hydrogen bonding patterns .

Advanced Research Questions

Q. What mechanistic insights explain the role of water in palladium-catalyzed indolizine functionalization?

In palladium-catalyzed reactions, water acts as a proton source to facilitate heteroatom insertion, enabling the formation of C–N or C–O bonds. Kinetic studies suggest that water participates in the oxidative addition step, stabilizing intermediates and accelerating reductive elimination. Control experiments without water show significantly reduced yields (<20%), highlighting its critical role .

Q. How do structural modifications (e.g., substituents on the indolizine core) influence biological activity?

Indolizine derivatives exhibit diverse bioactivities (antibacterial, anti-cancer) depending on substituents. For instance:

- Electron-withdrawing groups (e.g., cyano, nitro) enhance anti-inflammatory activity by modulating electron density on the aromatic ring.

- Hydrophobic substituents (e.g., benzothiazole) improve membrane permeability, critical for antitumor efficacy . Structure-activity relationship (SAR) studies often combine molecular docking with in vitro assays to identify key pharmacophores .

Q. What analytical strategies resolve contradictions in reported biological data for indolizine derivatives?

Discrepancies in bioactivity data may arise from:

- Purity differences : High-performance liquid chromatography (HPLC) with >99% purity thresholds is essential for reproducible assays.

- Assay variability : Standardized protocols (e.g., MIC for antibacterial studies) minimize inter-lab variability.

- Structural analogs : Minor changes (e.g., stereochemistry) drastically alter activity. For example, (6S,8aR) configurations show higher antioxidant activity than (6R,8aS) isomers due to optimized hydrogen-bonding networks .

Methodological Considerations

Q. What computational tools are used to predict the reactivity of indolizine derivatives?

Density functional theory (DFT) calculations predict reaction pathways and transition states. For example, DFT studies on palladium-catalyzed arylation reveal that the rate-determining step involves aryl halide oxidative addition (ΔG‡ ≈ 25 kcal/mol). Molecular dynamics simulations further model solvent effects (e.g., NMP polarity stabilizes charged intermediates) .

Q. How are stability and degradation profiles assessed for this compound under experimental conditions?

Accelerated stability studies in buffers (pH 1–10) and thermal gravimetric analysis (TGA) identify degradation pathways. For instance, indolizine derivatives degrade via oxidation at the 5-oxo position under acidic conditions, detected via LC-MS. Storage at −20°C under argon preserves integrity for >6 months .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.